6-Bromo-2,4,7-trichloroquinazoline
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Overview
Description
6-Bromo-2,4,7-trichloroquinazoline is a heterocyclic compound with the molecular formula C8H2BrCl3N2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4,7-trichloroquinazoline typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method is the reaction of 2,4,7-trichloroquinazoline with bromine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,4,7-trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted quinazolines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the quinazoline ring with aryl or vinyl groups.
Scientific Research Applications
6-Bromo-2,4,7-trichloroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2,4,7-trichloroquinazoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in the proliferation of cancer cells . The binding of these compounds to EGFR can block the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- 6-Bromo-2,4-dichloroquinazoline
- 2,4,7-Trichloroquinazoline
- 6-Bromoquinazoline
Comparison: 6-Bromo-2,4,7-trichloroquinazoline is unique due to the presence of three chlorine atoms and one bromine atom on the quinazoline ring. This specific substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, the presence of multiple halogen atoms can enhance the compound’s reactivity and binding affinity to biological targets, making it more effective in certain applications .
Properties
IUPAC Name |
6-bromo-2,4,7-trichloroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl3N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYPKQCICPGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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